(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c31-22(18-4-6-19(7-5-18)32-23-24-10-3-11-25-23)30-16-14-29(15-17-30)21-9-8-20(26-27-21)28-12-1-2-13-28/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBNINKHIVLKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone , with the CAS number 1396810-32-4, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, including relevant case studies and findings.
Structural Characteristics
The molecular formula of the compound is , and it has a molecular weight of 334.4 g/mol. The compound features several functional groups that may contribute to its biological activity:
- Pyridazine Ring : Known for its role in various pharmacological activities.
- Piperazine Moiety : Commonly associated with diverse biological effects, including anxiolytic and antidepressant properties.
- Pyrrole Substitution : Often linked to neuroprotective effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrrole Group : Utilizes coupling agents to attach the pyrrole moiety to the pyridazine.
- Attachment of the Piperazine Ring : Accomplished via nucleophilic substitution reactions.
- Incorporation of the Pyrimidine Oxy Group : This final step often involves coupling reactions with pyrimidine derivatives.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For instance, in a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, it demonstrated notable inhibition at concentrations as low as 1 mM .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. In vitro assays have shown that it can inhibit cell proliferation in several cancer cell lines, suggesting its role as a candidate for further development in cancer therapy .
The biological activity of (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone may involve:
- Inhibition of Enzymatic Pathways : It has been reported to inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation rates.
- Interaction with Receptors : The compound may act on various receptors, influencing signaling pathways related to cell growth and apoptosis.
Study 1: Inhibition of Cancer Cell Lines
A recent study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values around 5 µM. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone was tested against Candida albicans. The compound exhibited significant antifungal activity with an MIC value of 0.5 µg/mL, highlighting its potential for treating fungal infections .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with arylpiperazine-based molecules reported in medicinal chemistry studies. Key analogues include:
The target compound distinguishes itself via the pyridazin-3-yl-pyrrole hybrid system, which may confer unique electronic and steric properties compared to triazole or thiophene-containing analogues.
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogues:
- Target Affinity : Pyrimidin-2-yloxy groups are associated with kinase inhibition (e.g., EGFR, VEGFR), while pyrrole-containing compounds often exhibit CNS activity .
- Metabolic Stability : Piperazine moieties are susceptible to N-dealkylation, but the bulky pyrrole-pyridazine system may slow hepatic metabolism compared to simpler arylpiperazines .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how are reaction conditions (e.g., solvents, catalysts) selected?
The synthesis of structurally analogous compounds (e.g., triazolopyrimidine or pyrazole derivatives) typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization steps. Key considerations:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to stabilize intermediates and enhance reactivity .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) or copper iodide may facilitate cross-coupling reactions .
- Reaction monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and verifying intermediate structures .
Q. How is the compound’s structural integrity validated post-synthesis?
- Spectroscopic methods : High-resolution NMR (¹H, ¹³C) and mass spectrometry (HRMS) confirm molecular connectivity and purity .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability, essential for assessing storage conditions .
- X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry for complex heterocyclic cores .
Advanced Research Questions
Q. How can discrepancies in biological activity data between in vitro and in vivo assays be reconciled?
Discrepancies often arise from differences in bioavailability, metabolic stability, or off-target interactions. Methodological strategies include:
- Pharmacokinetic profiling : Assess metabolic pathways using liver microsomes or in silico tools (e.g., molecular docking) to predict metabolite interference .
- Dose-response optimization : Adjust dosing regimens to account for species-specific differences in enzyme expression (e.g., cytochrome P450 isoforms) .
- Control experiments : Use selective inhibitors or knockout models to isolate target-specific effects .
Q. What experimental designs are recommended for evaluating the compound’s interaction with biological targets (e.g., receptors, enzymes)?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and thermodynamics .
- Functional assays : Measure downstream effects (e.g., cAMP levels for GPCR targets) using luminescence-based reporters .
- Structural biology : Co-crystallization with target proteins or cryo-EM analysis provides mechanistic insights into binding modes .
Q. How can conflicting data regarding solubility and formulation stability be resolved?
- Solubility screening : Test in physiologically relevant media (e.g., PBS with surfactants) and use computational tools (e.g., COSMO-RS) to predict solvent compatibility .
- Accelerated stability studies : Expose the compound to stress conditions (e.g., high humidity, elevated temperature) and monitor degradation via HPLC-MS .
- Polymorph screening : Identify stable crystalline forms using powder X-ray diffraction (PXRD) to mitigate batch-to-batch variability .
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